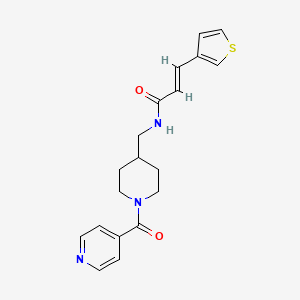
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C19H21N3O2S and its molecular weight is 355.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymerization and Material Science
Acrylamide derivatives, including N,N-dimethylacrylamide (DMA) and N,N-diethylacrylamide (DEA), have been studied for their polymerization behaviors. These compounds can undergo stereospecific anionic polymerization, leading to polymers with narrow molecular weight distributions and specific configurations, such as isotactic or syndiotactic arrangements. Such polymers have potential applications in creating materials with specialized physical properties for industrial and medical use (Kobayashi et al., 1999).
Sensory Applications and Molecular Recognition
Acrylamide derivatives have been utilized in the development of self-assembled aggregates that can selectively recognize and transfer hydrophilic compounds from aqueous solutions to organic media. This property is significant for sensory applications, allowing for the detection and separation of specific substances in complex mixtures (Sawada et al., 2000).
Smart Materials and Responsive Systems
Incorporating acrylamide derivatives into copolymers can result in "smart" materials that exhibit reversible redox behavior. This change can lead to alterations in the lower critical solution temperature (LCST) of the material, enabling applications in drug delivery systems where the release of therapeutics can be controlled by external redox conditions (Fu et al., 2010).
Biomedical Applications
The controlled radical polymerization of acrylamide derivatives, such as N-acryloyl-l-phenylalanine methyl ester, has been explored for creating homopolymers with controlled molecular weights, low polydispersity, and enhanced isotacticity. Such polymers can be used for biomedical applications, including tissue engineering and drug delivery, due to their predictable degradation profiles and compatibility with biological systems (Mori et al., 2005).
Environmental and Corrosion Inhibition
Acrylamide derivatives have been investigated for their role as corrosion inhibitors in metal solutions. Research into synthetic acrylamide derivatives has shown they can effectively inhibit corrosion of metals in acidic solutions, suggesting potential applications in protecting industrial equipment and infrastructure (Abu-Rayyan et al., 2022).
特性
IUPAC Name |
(E)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(2-1-16-7-12-25-14-16)21-13-15-5-10-22(11-6-15)19(24)17-3-8-20-9-4-17/h1-4,7-9,12,14-15H,5-6,10-11,13H2,(H,21,23)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAQABSPWKBUAT-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2611543.png)
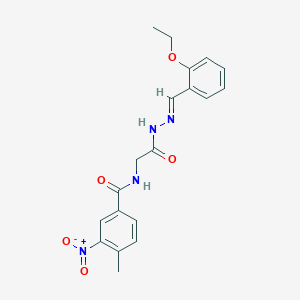

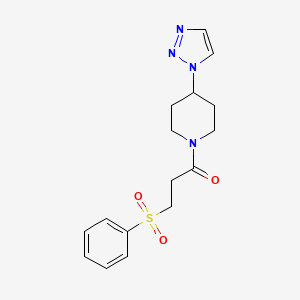
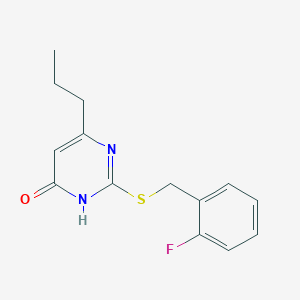

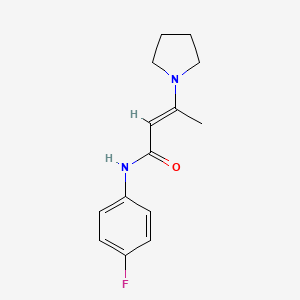
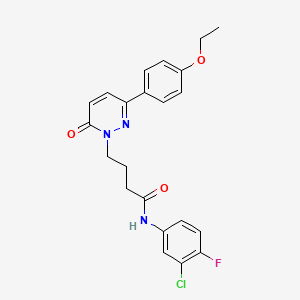
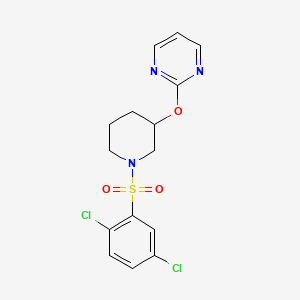
![1-[3-[(3-Fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2611558.png)

![methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B2611561.png)
![7-[(3,4-Dichlorophenyl)methyl]-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2611562.png)

